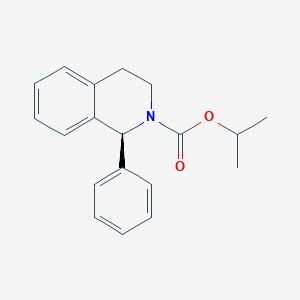

(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid propan-2-yl ester

Vue d'ensemble

Description

This compound is an ester derived from a tetrahydroisoquinoline carboxylic acid. Ester compounds are often used in a variety of applications, including as solvents, plasticizers, and even in fragrances due to their often pleasant smell .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through methods such as the Pictet-Spengler reaction for tetrahydroisoquinoline structures. Additionally, esterification is a common method for forming ester compounds .Molecular Structure Analysis

The molecular structure of this compound would likely include a tetrahydroisoquinoline ring, a phenyl group, and an ester group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

Esters, including this compound, can undergo a variety of reactions. One common reaction is hydrolysis, which can break the ester bond to form a carboxylic acid and an alcohol .Applications De Recherche Scientifique

Synthetic Studies on Potent Marine Drugs

A study detailed the synthesis of 4H-Chromene-2-carboxylic acid ester derivatives, which are useful for structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. This research highlights the potential application of tetrahydroisoquinoline derivatives in developing antitumor agents, showcasing their relevance in medicinal chemistry and drug discovery (Hui-jing Li et al., 2013).

Synthesis of Tetrahydroisoquinolines

Another study presents the synthesis of tetrahydroisoquinoline derivatives by diastereoselective alkylation, illustrating the versatility of these compounds in synthetic organic chemistry. The research underscores their significance in the synthesis of enantiomerically pure compounds, critical for pharmaceutical applications (I. Huber & D. Seebach, 1987).

Diversity-Oriented Synthesis

The diversity-oriented synthesis of medicinally important tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives is discussed, highlighting the biological significance of the Tic core in peptide-based drugs. This study provides a comprehensive overview of synthetic approaches for constructing Tic derivatives, essential for the development of biologically active compounds (S. Kotha et al., 2014).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

propan-2-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-14(2)22-19(21)20-13-12-15-8-6-7-11-17(15)18(20)16-9-4-3-5-10-16/h3-11,14,18H,12-13H2,1-2H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWIUUQYJLCNPE-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)N1CCC2=CC=CC=C2[C@@H]1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1532273.png)

![1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one dihydrochloride](/img/structure/B1532280.png)

![2,2,2-trifluoroethyl N-[2-(4-methoxyphenoxy)pyridin-3-yl]carbamate](/img/structure/B1532286.png)

![2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole](/img/structure/B1532288.png)

![3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate](/img/structure/B1532289.png)